BI-2852 -

BI-2852

Catalog Number: EVT-2682015
CAS Number:
Molecular Formula: C31H28N6O2
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BI-2852 is classified as a non-covalent inhibitor of the KRAS protein. It has been developed through medicinal chemistry efforts aimed at creating selective inhibitors that can effectively bind to mutant forms of KRAS, which are commonly found in various cancers, including pancreatic, colorectal, and lung cancers. The development of BI-2852 is part of a broader strategy to target RAS proteins, which have historically been considered "undruggable" due to their complex nature and the challenges associated with targeting their active sites .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-2852 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes may vary, they typically include:

  1. Formation of the Core Structure: The synthesis begins with constructing a bicyclic scaffold that serves as the core of BI-2852.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards the KRAS protein. This may involve reactions such as alkylation or acylation.
  3. Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These synthetic strategies are guided by structure-activity relationship studies that inform modifications to improve potency and selectivity against different KRAS mutants .

Molecular Structure Analysis

Structure and Data

BI-2852's molecular structure features a complex arrangement that allows it to effectively bind within the switch I and II pockets of the KRAS protein. The specific configuration includes:

  • Bicyclic Framework: This structural element is crucial for maintaining the compound's conformation during binding.
  • Functional Groups: These are strategically placed to interact with specific amino acids within the KRAS binding site, enhancing affinity.

The molecular formula and other structural data for BI-2852 can be derived from its chemical synthesis documentation, indicating its potential for high specificity towards mutant forms of KRAS .

Chemical Reactions Analysis

Reactions and Technical Details

BI-2852 primarily undergoes reversible binding interactions with the KRAS protein. The key reactions include:

  1. Binding Mechanism: BI-2852 binds non-covalently to the switch I and II regions of KRAS, disrupting its interaction with downstream signaling partners such as RAF1 and SOS1.
  2. Inhibition of Signaling Pathways: By preventing these interactions, BI-2852 effectively reduces levels of phosphorylated extracellular signal-regulated kinase (pERK), a critical downstream effector in the MAPK signaling pathway.

These interactions highlight BI-2852's role in modulating cellular signaling pathways involved in cancer progression .

Mechanism of Action

Process and Data

The mechanism by which BI-2852 exerts its effects involves several key processes:

  1. Target Engagement: Upon administration, BI-2852 selectively binds to mutant forms of KRAS, particularly those with G12D mutations.
  2. Disruption of Protein Interactions: The binding prevents KRAS from interacting with guanine nucleotide exchange factors (GEFs) and downstream effectors, thereby inhibiting oncogenic signaling.
  3. Signal Transduction Inhibition: This disruption leads to decreased activation of pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells expressing these mutations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-2852 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data can be obtained from chemical databases or synthesis reports.
  • Solubility: The solubility profile is essential for determining its bioavailability; typically assessed in various solvents.
  • Stability: Stability studies are conducted under different conditions (e.g., temperature, pH) to ensure efficacy during storage and use.

These properties are critical for assessing the compound's potential as a therapeutic agent in clinical settings .

Applications

Scientific Uses

BI-2852 has significant applications in cancer research and therapy:

  1. Targeted Cancer Therapy: As an inhibitor of mutant KRAS proteins, it holds promise for treating cancers driven by these mutations.
  2. Research Tool: It serves as a valuable tool for studying KRAS biology and the mechanisms underlying RAS-driven oncogenesis.
  3. Developmental Studies: Ongoing research aims to explore combinations with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing exploration of BI-2852's capabilities underscores its potential impact on future cancer treatment paradigms .

Target Identification and Validation in Oncogenic KRAS Signaling

Discovery of the Switch I/II Pocket as a Druggable Site

Historical Challenges in Direct KRAS Targeting

KRAS mutations are among the most prevalent oncogenic drivers in human cancers, present in approximately 20% of all malignancies and up to 96% of pancreatic ductal adenocarcinomas [2] [8]. Despite its clear therapeutic significance, KRAS was historically classified as "undruggable" due to fundamental biochemical challenges. The protein's smooth, globular surface lacks deep hydrophobic pockets typically amenable to small-molecule binding. Additionally, KRAS exhibits picomolar affinity for guanine nucleotides (GTP/GDP), creating a substantial obstacle for competitive inhibition [2] [5]. Early drug discovery efforts focused on indirect approaches, including targeting downstream effectors in the Mitogen-Activated Protein Kinase pathway or membrane association processes. These strategies yielded limited clinical success due to compensatory signaling pathways and dose-limiting toxicities [5]. The absence of clinically viable direct KRAS inhibitors persisted for nearly four decades after the initial identification of RAS oncogenes, representing a significant unmet need in oncology [1] [8].

Structural Characterization of the Switch I/II Pocket in Active and Inactive KRAS Conformations

Advances in structural biology, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, revealed novel targeting opportunities within the KRAS protein. Researchers identified a conserved, shallow surface groove located between the Switch I (residues 30-40) and Switch II (residues 60-76) regions – designated the Switch I/II pocket [7] [8] [9]. This pocket exists in both active (GTP-bound) and inactive (GDP-bound) conformational states of KRAS, though its topography differs between nucleotide states [8]. The Switch I/II pocket encompasses key residues directly involved in interactions with guanine nucleotide exchange factors (notably Son of Sevenless) and effector proteins (including rapidly accelerated fibrosarcoma and phosphatidylinositol 3-kinase) [7]. Biophysical characterization demonstrated that this pocket, while comparatively polar and solvent-exposed, undergoes dynamic fluctuations that could potentially accommodate small-molecule ligands [3] [9]. Computational analyses further predicted that compounds binding this site could allosterically disrupt protein-protein interactions essential for KRAS-mediated oncogenic signaling [7] [8]. However, the pocket's shallow nature (depth < 5Å) and polar character (featuring residues glutamine 61, tyrosine 64, aspartic acid 69, and arginine 73) presented formidable medicinal chemistry challenges for achieving high-affinity binding [8].

Role of BI-2852 in Validating KRAS as a Therapeutic Target

Fragment-Based Screening and Structure-Based Optimization

The discovery of BI-2852 originated from systematic fragment-based screening campaigns targeting the Switch I/II pocket. Initial efforts employed multiple biophysical techniques, including saturation transfer difference nuclear magnetic resonance and microscale thermophoresis, to screen libraries of low-molecular-weight compounds against the active conformation of KRAS (GTP analog-bound) [8]. These screens identified several weakly binding fragments (dissociation constant >1 millimolar), including indole derivatives that formed hydrogen bonds with aspartic acid 54 through their amine functionalities [8]. Crucially, researchers established a robust protein production and crystallization system that yielded high-resolution structures of GTP-bound KRAS in complex with fragment hits, enabling structure-based drug design [8].

Table 1: Fragment-to-Lead Optimization Pathway for BI-2852

StageRepresentative CompoundBinding Affinity (Kd)Key Structural Features
Fragment HitIndole-methylamine>1 millimolarHydrogen bond to aspartic acid 54 via amine; hydrophobic contact with tyrosine 71
Early LeadCompound 37~1 micromolarExtended hydrophobic substituents; ionic interaction with aspartic acid 69
Optimized CompoundBI-2852740 nanomolar (KRASG12D)Bicyclic core; optimized substituent positioning for Switch I/II pocket topology

Iterative structure-activity relationship exploration focused on enhancing interactions with three critical subpockets within the Switch I/II region: (1) a hydrophobic cleft adjacent to tyrosine 71, (2) a polar region surrounding aspartic acid 69, and (3) a solvent-exposed area near glutamine 61 [8]. Introduction of bicyclic cores improved shape complementarity, while strategic placement of hydrogen bond acceptors and hydrophobic substituents enhanced binding affinity. This optimization culminated in BI-2852, a nanomolar-affinity inhibitor with dissociation constants ranging from 740 nanomolar for KRASG12D to 7.5 micromolar for wild-type KRAS in its active conformation [6] [8]. Crystallographic analyses confirmed that BI-2852 engages the Switch I/II pocket through an extensive network of interactions: hydrophobic contacts with tyrosine 71, hydrogen bonds with aspartic acid 69 and glutamine 61, and ionic interactions with lysine 117 [8]. This binding mode sterically occludes the adjacent effector lobe, preventing association with Son of Sevenless, rapidly accelerated fibrosarcoma, and phosphatidylinositol 3-kinase [8].

Cross-Isoform Binding Affinity (Kirsten rat sarcoma viral oncogene homolog, Neuroblastoma rat sarcoma viral oncogene homolog, Harvey rat sarcoma viral oncogene)

BI-2852 demonstrated broad-spectrum activity across multiple RAS isoforms, a significant advantage over mutation-specific inhibitors. Quantitative binding analyses revealed nanomolar to micromolar affinity for both wild-type and mutant isoforms in their active (GTP-bound) conformations [6] [8].

Table 2: BI-2852 Binding Affinity Across RAS Isoforms and Nucleotide States

RAS IsoformActivating MutationAffinity (Active State)Affinity (Inactive State)
Kirsten rat sarcoma viral oncogene homologWild-type7.5 micromolar1.1 micromolar
Kirsten rat sarcoma viral oncogene homologG12D740 nanomolar2.0 micromolar
Harvey rat sarcoma viral oncogeneWild-type570 nanomolar2.5 micromolar
Neuroblastoma rat sarcoma viral oncogene homologWild-type1.37 micromolar8.3 micromolar

BI-2852 exhibited approximately tenfold stronger binding to Kirsten rat sarcoma viral oncogene homolog G12D (740 nanomolar) compared to wild-type Kirsten rat sarcoma viral oncogene homolog (7.5 micromolar) in the active state, suggesting preferential targeting of this prevalent oncogenic mutant [6] [8]. Notably, BI-2852 displayed its highest affinity for Harvey rat sarcoma viral oncogene (570 nanomolar), followed by Neuroblastoma rat sarcoma viral oncogene homolog (1.37 micromolar) and Kirsten rat sarcoma viral oncogene homolog (7.5 micromolar) in the active conformation [8]. This differential binding profile likely stems from subtle structural variations within the Switch I/II pocket across isoforms, particularly at residues 73 (lysine in Kirsten rat sarcoma viral oncogene homolog versus methionine in Harvey rat sarcoma viral oncogene) and 121 (serine in Kirsten rat sarcoma viral oncogene homolog versus alanine in Harvey rat sarcoma viral oncogene) [8]. Importantly, BI-2852 effectively inhibited nucleotide exchange mediated by Son of Sevenless and effector interactions for all major RAS isoforms in biochemical assays, functionally validating its pan-RAS inhibitory mechanism [6] [8]. In cellular models, BI-2852 treatment resulted in dose-dependent suppression of phosphorylated extracellular signal-regulated kinase and phosphorylated protein kinase B in Kirsten rat sarcoma viral oncogene homolog-mutant cell lines, confirming target engagement and pathway modulation [8]. These findings collectively established BI-2852 as a pioneering chemical probe validating direct pharmacological inhibition of the Switch I/II pocket across multiple RAS isoforms and nucleotide states.

Properties

Product Name

BI-2852

IUPAC Name

(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one

Molecular Formula

C31H28N6O2

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1

InChI Key

JYEQLXOWWLNVDX-PMERELPUSA-N

SMILES

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6

Solubility

not available

Canonical SMILES

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6

Isomeric SMILES

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.